Cartap

Beschreibung

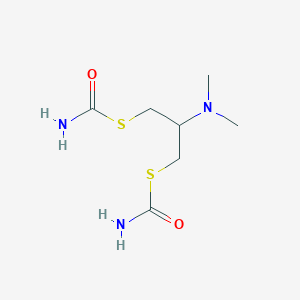

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

S-[3-carbamoylsulfanyl-2-(dimethylamino)propyl] carbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2S2/c1-10(2)5(3-13-6(8)11)4-14-7(9)12/h5H,3-4H2,1-2H3,(H2,8,11)(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUJZVNXZWPBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CSC(=O)N)CSC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15263-52-2 (mono-hydrochloride), 22042-59-7 (unspecified hydrochloride) | |

| Record name | Cartap [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015263533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4044165 | |

| Record name | Cartap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15263-53-3 | |

| Record name | Cartap | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15263-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cartap [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015263533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cartap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(carbamoylthio)-2-(dimethylamino)propane;cartap (ISO) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARTAP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z45YUY784H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Cartap Hydrochloride's Effect on Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cartap hydrochloride is a synthetic insecticide belonging to the nereistoxin (B154731) analogue chemical class.[1] Originally derived from the natural toxin nereistoxin, isolated from the marine annelid Lumbriconereis heteropoda, this compound was developed as a potent insecticidal agent with a distinct mechanism of action compared to other major insecticide classes.[1][2] It is primarily used to control chewing and sucking insect pests in a variety of agricultural settings.[3]

The primary molecular target of this compound hydrochloride and its metabolites is the nicotinic acetylcholine (B1216132) receptor (nAChR).[4][5] nAChRs are ligand-gated ion channels that play a critical role in mediating fast synaptic transmission in the central nervous system of insects.[6] Upon binding of the neurotransmitter acetylcholine (ACh), these pentameric protein complexes undergo a conformational change, opening a central pore permeable to cations and leading to neuronal excitation.[6][7] this compound's unique interaction with these receptors leads to insect paralysis and death.[3] This document provides a detailed technical overview of the mechanism, kinetics, and experimental evaluation of this compound hydrochloride's effects on nAChRs.

Core Mechanism of Action

This compound hydrochloride functions as a non-competitive antagonist of the nicotinic acetylcholine receptor.[1][4] Its mode of action is fundamentally different from that of neonicotinoid insecticides, which act as agonists at the ACh binding site. Instead, this compound and its active metabolites exert their effect by physically obstructing the ion channel.[5][6]

Pro-insecticide Conversion and Hydrolysis

This compound is often regarded as a pro-insecticide, as it undergoes conversion to the more potent natural toxicant, nereistoxin (NTX), within plants and animals.[2][8][9] This conversion involves hydrolysis.[4][5] The activity of this compound is highly dependent on pH, with studies showing it is over 200-fold more effective at a pH of 7.4 compared to 6.1, which is indicative of hydrolytic activation.[5][10] At neutral pH, this compound rapidly forms its dithiol derivative and some nereistoxin.[5] Evidence suggests that the hydrolytic product, this compound dithiol, is the most plausible and potent channel-blocking agent.[5][10]

Non-Competitive Channel Blockade

The primary mechanism is the blockade of the nAChR's ion channel.[5] This action is non-competitive, meaning this compound does not bind to the same site as acetylcholine.[1] Instead, it binds to a distinct site within the ion channel pore, often referred to as the non-competitive blocker (NCB) site.[2] This steric hindrance prevents the flow of ions even when ACh is bound to the receptor's agonist sites.[6]

Electrophysiological studies have characterized this as an "open channel block," where the antagonist molecule enters and occludes the channel pore after it has been opened by an agonist like ACh.[11] This results in a characteristic "flickering" of the channel current, with markedly shortened channel open times.[11]

Binding Site Specificity

Radioligand binding assays have confirmed the binding site of this compound and nereistoxin.[2] Both compounds are potent and competitive displacers of [3H]thienylcyclohexylpiperidine ([3H]TCP), a classic radioligand that binds to the NCB site within the ion channel of the Apis mellifera (honeybee) nAChR.[2][9]

Interestingly, while nereistoxin also shows some affinity for the agonist binding site (displacing [3H]imidacloprid), this compound itself does not.[2] This suggests that while this compound's primary action is direct inhibitory neurotoxicity by blocking the channel, its metabolite NTX may have dual targets, acting as both an NCB and a weak agonist.[2]

Quantitative Data on nAChR Interaction

The following table summarizes the quantitative data from studies investigating the interaction of this compound hydrochloride and its derivatives with nicotinic acetylcholine receptors.

| Compound | Receptor/Preparation Source | Assay Type | Radioligand | Parameter | Value | Reference |

| This compound | Apis mellifera (Honeybee) nAChR | Binding Assay | [3H]TCP | Potency | Equally potent to Nereistoxin | [2] |

| Nereistoxin (NTX) | Apis mellifera (Honeybee) nAChR | Binding Assay | [3H]TCP | Potency | Equally potent to this compound | [2] |

| This compound | Apis mellifera | Toxicity Assay | - | EC50 (30 min) | 4.9 mg/L | [9] |

| This compound | Apis mellifera | Toxicity Assay | - | EC50 (24 hr) | 5.2 µg/L | [9] |

| Nereistoxin (NTX) | Chicken α7 nAChR | Electrophysiology | - | Antagonism | Non-competitive | [1] |

| Nereistoxin (NTX) | Chicken α4β2 nAChR | Electrophysiology | - | Antagonism | Non-competitive | [1] |

| Nereistoxin (NTX) | Drosophila/chicken hybrid nAChRs | Electrophysiology | - | Antagonism | Non-competitive | [1] |

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity and specificity of this compound hydrochloride for the non-competitive blocker site on the nAChR.

-

Objective: To quantify the ability of unlabeled this compound to displace a radiolabeled ligand specific for the nAChR ion channel pore.

-

Materials:

-

Receptor Source: Membrane preparations from insect heads (e.g., Apis mellifera).

-

Radioligand: [3H]thienylcyclohexylpiperidine ([3H]TCP).

-

Unlabeled Ligand: this compound hydrochloride solutions of varying concentrations.

-

Assay Buffer: e.g., Tris-HCl buffer at a specific pH (e.g., 7.4).

-

Glass fiber filters and a vacuum filtration manifold.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Methodology:

-

Membrane Preparation: Homogenize insect tissue in cold buffer and centrifuge to pellet the membranes containing the nAChRs. Wash the pellets to remove endogenous substances.

-

Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of [3H]TCP, and varying concentrations of unlabeled this compound hydrochloride. Include controls for total binding (no unlabeled ligand) and non-specific binding (excess of an unlabeled NCB).

-

Equilibration: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow binding to reach equilibrium.

-

Separation: Rapidly terminate the reaction by vacuum filtering the contents of each tube through a glass fiber filter. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]TCP binding).

-

Single-Channel Patch-Clamp Electrophysiology

This technique provides direct functional evidence of this compound's action as an open channel blocker.[12][13][14]

-

Objective: To measure the effect of this compound on the properties of ion flow through individual nAChR channels.

-

Materials:

-

Cell Preparation: Cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with nAChR subunit cDNAs or cultured insect neurons).[15][16]

-

Recording Pipettes: Fire-polished glass micropipettes with a tip resistance of 2–8 MΩ.[14][16]

-

Solutions: Extracellular (bath) solution and intracellular (pipette) solution with appropriate ionic compositions.

-

Agonist: Acetylcholine (ACh) or another suitable nAChR agonist.

-

Antagonist: this compound hydrochloride.

-

Patch-clamp amplifier and data acquisition system.

-

-

Methodology:

-

Seal Formation: A recording pipette filled with intracellular solution is carefully brought into contact with the surface of a cell. Gentle suction is applied to form a high-resistance "giga-ohm" seal between the pipette tip and the cell membrane.[12]

-

Recording Configuration: The experiment is typically performed in the "outside-out" configuration, where a small patch of membrane containing the nAChRs is excised with the receptors' extracellular domains facing the bath solution.[16]

-

Baseline Recording: The membrane patch is held at a constant voltage. A solution containing the nAChR agonist (e.g., ACh) is perfused over the patch to elicit single-channel openings, which are recorded as step-like inward currents.

-

Compound Application: After establishing a stable baseline of agonist-induced channel activity, a solution containing both the agonist and this compound hydrochloride is co-applied to the patch.

-

Data Acquisition: The currents flowing through the nAChR channels are recorded before, during, and after the application of this compound.

-

Data Analysis: Analyze the single-channel recordings to determine changes in channel kinetics. For an open channel blocker like this compound, the analysis will typically reveal:

-

No change in the single-channel current amplitude (conductance).

-

A significant decrease in the mean open time of the channel.

-

The appearance of "bursts" of activity, where a channel rapidly flickers between open and blocked states before closing.[11]

-

-

Visualizations

Signaling and Logical Pathways

Caption: Mechanism of this compound as a non-competitive nAChR channel blocker.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Logical relationship of this compound's conversion to active metabolites.

References

- 1. Action of nereistoxin on recombinant neuronal nicotinic acetylcholine receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nereistoxin and this compound neurotoxicity attributable to direct block of the insect nicotinic receptor/channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride poisoning: A clinical experience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apjmt.mums.ac.ir [apjmt.mums.ac.ir]

- 5. This compound hydrolysis relative to its action at the insect nicotinic channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms and binding site locations for noncompetitive antagonists of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 361. This compound (Pesticide residues in food: 1976 evaluations) [inchem.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Open channel block and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Chapter 4 Patch clamp techniques for single channel and whole-cell recording | Semantic Scholar [semanticscholar.org]

- 14. personal.utdallas.edu [personal.utdallas.edu]

- 15. benchchem.com [benchchem.com]

- 16. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study | Journal of Neuroscience [jneurosci.org]

Solubility and stability of Cartap hydrochloride in different solvents

An In-Depth Technical Guide to the Solubility and Stability of Cartap Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound hydrochloride, a nereistoxin (B154731) analogue insecticide. Understanding these fundamental physicochemical properties is crucial for its formulation, application, environmental fate assessment, and the development of analytical methods.

Solubility Profile of this compound Hydrochloride

This compound hydrochloride exhibits high solubility in aqueous solutions and limited solubility in most organic solvents. This property is critical for its formulation as a water-soluble powder or granule and influences its environmental mobility.

Quantitative Solubility Data

The solubility of this compound hydrochloride in various solvents at 25 °C is summarized in the table below.

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | ~200 g/L |

| Methanol | 25 | Very slightly soluble |

| Ethanol | 25 | Very slightly soluble |

| Acetone | 25 | Insoluble |

| Diethyl Ether | 25 | Insoluble |

| Ethyl Acetate | 25 | Insoluble |

| Chloroform | 25 | Insoluble |

| Benzene | 25 | Insoluble |

| n-Hexane | 25 | Insoluble |

Data compiled from multiple sources.

Stability Profile of this compound Hydrochloride

The stability of this compound hydrochloride is significantly influenced by environmental factors such as pH, light, and temperature. It is generally stable under acidic conditions and degrades under neutral to alkaline conditions, as well as upon exposure to sunlight.

Stability Under Various Conditions

The following table summarizes the stability of this compound hydrochloride under different environmental stressors.

| Condition | Stability | Half-life (DT₅₀) / Observations |

| pH | ||

| Acidic (pH 3-4) | Stable | Stable in aqueous solutions[1]. |

| Neutral to Alkaline (pH 5-7 and above) | Unstable | Hydrolyzed to nereistoxin[1][2][3]. |

| Light (Photostability) | ||

| Sunlight/UV Light | Unstable | Rapidly degrades. Half-life on soil surfaces is 8 hours to 1 day[4]. Half-life on inert surfaces or leaves is 4 to 6 hours[4]. |

| Temperature (Thermal Stability) | ||

| 40 °C and 60 °C | Stable | No change observed after 3 months in storage. |

Degradation Pathway

The primary degradation pathway for this compound hydrochloride involves its conversion to nereistoxin, which is also an insecticidally active compound[1][5][6][7]. This conversion occurs readily in neutral or alkaline aqueous environments and within plants and insects[1][5]. Nereistoxin itself can undergo further degradation through N-desmethylation and S-oxidation[5]. Under strong oxidative conditions, such as with a Fenton system, this compound hydrochloride can be mineralized into smaller organic acids, carbon dioxide, and inorganic ions[8][9].

Experimental Protocols

The following are detailed methodologies for assessing the solubility and stability of this compound hydrochloride, based on internationally recognized guidelines.

Determination of Water Solubility (Shake Flask Method - based on OECD 105/EPA OCSPP 830.7840)

Principle: A surplus of the test substance is equilibrated with water at a constant temperature, and the concentration of the substance in the aqueous phase is determined.

Apparatus:

-

Constant temperature water bath or shaker with temperature control (± 0.5 °C).

-

Glass flasks with sufficient volume and airtight stoppers.

-

Centrifuge capable of at least 5000-6000 g.

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

-

pH meter.

Reagents:

-

Reagent grade water (e.g., Type I purified water).

-

This compound hydrochloride, analytical standard.

-

Buffer solutions for pH adjustment if required.

Procedure:

-

Preliminary Test: Estimate the approximate solubility to determine the appropriate amount of substance and equilibration time.

-

Definitive Test:

-

Add an excess amount of this compound hydrochloride to replicate flasks containing a known volume of water.

-

Place the flasks in the constant temperature bath set at 25 °C.

-

Agitate the flasks for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically measure the concentration in samples of the aqueous phase until consecutive measurements are constant.

-

After equilibration, allow the flasks to stand to let the undissolved material settle.

-

Carefully take an aliquot of the supernatant and centrifuge to remove any suspended particles.

-

Analyze the concentration of this compound hydrochloride in the clear supernatant using a validated analytical method.

-

Measure the pH of the saturated solution.

-

Data Analysis: The water solubility is reported as the mean concentration from at least three replicate flasks in g/L at the specified temperature.

Determination of Hydrolysis as a Function of pH (based on OECD 111)

Principle: The rate of hydrolysis of this compound hydrochloride is determined in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and a constant temperature in the dark.

Apparatus:

-

Constant temperature incubator or water bath (± 0.5 °C).

-

Sterile glass vessels with airtight seals (e.g., ampoules, screw-cap tubes).

-

Autoclave or sterile filters (0.22 µm).

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

-

pH meter.

Reagents:

-

Sterile buffer solutions at pH 4 (e.g., acetate), pH 7 (e.g., phosphate), and pH 9 (e.g., borate).

-

This compound hydrochloride, analytical standard.

-

Reagents to stop hydrolysis if necessary (e.g., strong acid or base).

Procedure:

-

Preparation: Prepare sterile buffer solutions. A stock solution of this compound hydrochloride is prepared and added to the buffer solutions to achieve the desired test concentration (typically in the mg/L range).

-

Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25 °C or 50 °C for preliminary testing).

-

Sampling: At appropriate time intervals, samples are withdrawn from each pH solution.

-

Analysis: The concentration of this compound hydrochloride and any major degradation products (like nereistoxin) are quantified using a suitable analytical method.

-

Duration: The study continues until at least 90% degradation is observed or for a maximum of 30 days.

Data Analysis: The degradation is assumed to follow pseudo-first-order kinetics. The degradation rate constant (k) is calculated from the slope of the plot of ln(concentration) versus time. The half-life (DT₅₀) is calculated using the formula: DT₅₀ = ln(2) / k.

Determination of Photostability in Water (based on OECD 316)

Principle: The rate of photodegradation of this compound hydrochloride in aqueous solution is measured under controlled laboratory conditions using a light source that simulates natural sunlight.

Apparatus:

-

Photoreactor with a suitable light source (e.g., xenon arc lamp with filters to simulate sunlight >290 nm).

-

Temperature-controlled sample chamber.

-

Quartz or borosilicate glass reaction vessels that are transparent to the simulated sunlight.

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

-

Actinometer for measuring light intensity.

Reagents:

-

Purified, sterilized water (buffered at a relevant pH, e.g., 7).

-

This compound hydrochloride, analytical standard.

-

Chemical actinometer (e.g., quinine (B1679958) monohydrochloride).

Procedure:

-

Preparation: Prepare an aqueous solution of this compound hydrochloride in sterile, buffered water in the reaction vessels.

-

Controls: Prepare identical samples to be kept in the dark at the same temperature to measure hydrolysis and other non-photolytic degradation.

-

Irradiation: Expose the test solutions to the light source in the photoreactor. The temperature should be maintained at a constant level (e.g., 25 °C).

-

Sampling: At selected time intervals, withdraw samples from both the irradiated and dark control vessels.

-

Analysis: Determine the concentration of this compound hydrochloride in all samples.

Data Analysis: The rate of photodegradation is calculated by correcting for any degradation observed in the dark controls. The photodegradation half-life is determined assuming pseudo-first-order kinetics. The quantum yield can also be calculated if the molar absorption spectrum of the compound and the light intensity are known.

Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing this compound hydrochloride solubility and stability.

Factors Affecting Stability

Caption: Key environmental factors influencing the stability of this compound hydrochloride.

Conclusion

This compound hydrochloride is a highly water-soluble insecticide with stability that is highly dependent on environmental conditions. It is stable in acidic environments but degrades via hydrolysis in neutral to alkaline media, primarily forming nereistoxin. Furthermore, it is susceptible to photodegradation in the presence of sunlight. Its thermal stability under typical storage conditions is good. A thorough understanding of these properties, guided by standardized experimental protocols, is essential for the effective and safe use of this compound in agricultural applications.

References

- 1. 361. This compound (Pesticide residues in food: 1976 evaluations) [inchem.org]

- 2. This compound hydrolysis relative to its action at the insect nicotinic channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. jmest.org [jmest.org]

- 5. Nereistoxin and this compound neurotoxicity attributable to direct block of the insect nicotinic receptor/channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nereistoxin|1631-58-9|Research Chemical [benchchem.com]

- 7. Nereistoxin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Fenton degradation of this compound hydrochloride: identification of the main intermediates and the degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Cartap on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cartap, a nereistoxin (B154731) analogue insecticide, has been widely utilized in agriculture for its efficacy against various insect pests. Its mode of action involves the blockade of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect nervous system, leading to paralysis and death. While effective for its intended purpose, the application of this compound raises concerns about its potential impact on non-target organisms, which play crucial roles in maintaining ecological balance. This technical guide provides a comprehensive overview of the toxicological profile of this compound on a range of non-target organisms, including aquatic and terrestrial invertebrates, birds, and mammals. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Mechanism of Action

This compound hydrochloride is a pro-insecticide that is metabolized to nereistoxin. Nereistoxin and this compound act as non-competitive antagonists at the nicotinic acetylcholine receptor (nAChR) ion channel.[1][2][3][4][5][6][7][8] This binding blocks the normal flow of ions through the channel, disrupting cholinergic neurotransmission and leading to paralysis.[3][4][9] In addition to its primary neurotoxic effects, this compound has been shown to induce oxidative stress in various organisms by increasing the production of reactive oxygen species (ROS) and altering the activity of antioxidant enzymes.[1][2][10][11]

Signaling Pathway: Nicotinic Acetylcholine Receptor Blockade

Signaling Pathway: this compound-Induced Oxidative Stress

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound to various non-target organisms.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

| Species | Endpoint | Duration | Value | Units | Reference(s) |

| Daphnia magna | EC50 | 48 h | 0.01 | mg/L | [12] |

| Labeo rohita (Rohu) | LC50 | 96 h | 0.3551 | mg/L | [2] |

| Oreochromis mossambicus | LC50 | 96 h | 20.7 | µg/L | [2] |

Table 2: Acute Toxicity of this compound to Terrestrial Invertebrates

| Species | Endpoint | Duration | Value | Units | Reference(s) |

| Honeybee (Apis mellifera) | LD50 (contact) | 48 h | 10 | µ g/bee | [12] |

Table 3: Acute and Chronic Toxicity of this compound to Mammals

| Species | Endpoint | Duration | Value | Units | Reference(s) |

| Rat | LD50 (oral) | - | 250 | mg/kg | [12] |

| Rat | NOAEL (2-generation) | - | 160 | ppm | [12] |

| Mouse | Subacute Oral (28 days) | 28 d | 5, 7.5, 15 | mg/kg/day | [7][8] |

Note: Data for avian acute oral LD50 and chronic toxicity were not available in the public domain at the time of this review.

Experimental Protocols

The following sections detail the methodologies for key ecotoxicological experiments, based on OECD guidelines.

Fish, Acute Toxicity Test (Following OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour exposure period.

1. Test Organism: A suitable fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is selected.

2. Experimental Design:

- Acclimation: Fish are acclimated to laboratory conditions for at least 12 days.

- Test Chambers: Glass aquaria of suitable volume are used.

- Test Concentrations: A geometric series of at least five concentrations of this compound and a control group are prepared. A range-finding test may be conducted to determine the appropriate concentration range.[13]

- Replicates: At least seven fish are used per concentration.[14]

- Exposure: Fish are exposed to the test solutions for 96 hours. The test can be static (no renewal of test solution), semi-static (renewal at regular intervals), or flow-through.[13]

3. Test Conditions:

- Temperature: Maintained at a constant, species-appropriate temperature.

- Light: A 12-16 hour photoperiod is maintained.[13]

- Water Quality: Dissolved oxygen, pH, and temperature are monitored regularly.

4. Observations:

- Mortality and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.[13][14]

5. Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation period using appropriate statistical methods (e.g., probit analysis). NOEC and LOEC values may also be determined.[13]

Daphnia sp., Acute Immobilisation Test (Following OECD Guideline 202)

This test assesses the concentration of a substance that causes immobilization in 50% of the tested Daphnia over a 48-hour period.

1. Test Organism: Neonates of Daphnia magna or another suitable Daphnia species, less than 24 hours old, are used.

2. Experimental Design:

- Test Vessels: Glass beakers or other suitable vessels are used.

- Test Concentrations: A geometric series of at least five concentrations of this compound and a control are prepared in a suitable medium.[15][16]

- Replicates: At least 20 daphnids, divided into at least four replicates, are used for each concentration.[15][16]

- Exposure: Daphnids are exposed for 48 hours under static or semi-static conditions.[5][17]

3. Test Conditions:

- Temperature: Maintained at a constant 20 ± 1°C.

- Light: A 16-hour light to 8-hour dark cycle is typically used.

- Feeding: Daphnids are not fed during the test.[15]

4. Observations:

- The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.[5][17]

5. Data Analysis: The EC50 (median effective concentration) for immobilization and its 95% confidence limits are calculated for the 48-hour period.[5][17]

References

- 1. Amelioration of Hepatotoxic and Neurotoxic Effect of this compound by Aloe vera in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]

- 4. oecd.org [oecd.org]

- 5. Interactions of Nereistoxin and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nereistoxin and this compound neurotoxicity attributable to direct block of the insect nicotinic receptor/channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]

- 10. bbrc.in [bbrc.in]

- 11. oecd.org [oecd.org]

- 12. A two-generation reproductive toxicity study of decamethylcyclopentasiloxane (D5) in rats exposed by whole-body vapor inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biotecnologiebt.it [biotecnologiebt.it]

- 14. oecd.org [oecd.org]

- 15. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 16. biotecnologiebt.it [biotecnologiebt.it]

- 17. fera.co.uk [fera.co.uk]

Environmental Fate and Degradation of Cartap in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cartap, a nereistoxin (B154731) analog insecticide, has been widely utilized in agriculture to control a variety of chewing and sucking insect pests on crops such as rice, vegetables, and fruits.[1] Its efficacy is attributed to its ability to block nicotinic acetylcholine (B1216132) receptors in insects.[2][3] However, the environmental persistence and transformation of this compound are of significant concern due to potential impacts on non-target organisms and ecosystems. This technical guide provides an in-depth overview of the environmental fate and degradation of this compound in soil and water, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Chemical Properties and Primary Metabolite

This compound hydrochloride is highly soluble in water and has a low volatility.[1] In the environment, this compound is readily degraded to its principal and more toxic metabolite, nereistoxin (NTX).[2][4][5] Therefore, the environmental fate of both this compound and nereistoxin must be considered when assessing its overall impact. Many analytical methods are designed to convert this compound and related compounds to nereistoxin for measurement.[4][6][7][8]

Degradation of this compound in Soil

The degradation of this compound in soil is a multifaceted process involving microbial action, and is influenced by soil type and conditions.

Microbial Degradation

Microbial degradation is a primary route for the dissipation of this compound in soil.[9] Studies have shown that this compound is degraded more rapidly in non-sterile soil compared to sterile soil, indicating the significant role of microorganisms. The rate of degradation can vary depending on the soil's microbial activity, with more active soils, such as volcanic ash, exhibiting faster degradation.[4] While specific microbial species responsible for this compound degradation are not extensively detailed in the provided literature, the general process involves the transformation of this compound into various metabolites.

Factors Affecting Soil Degradation

-

Soil Type: The persistence of this compound varies among different soil types. For instance, in a laboratory study, the concentration of this compound in paddy field soil remained relatively constant for 10 days before declining, while it degraded more rapidly in volcanic ash and other soil types.[4]

-

Organic Matter: Soil organic matter content is a crucial factor influencing pesticide degradation.[10] Higher organic matter can increase microbial populations and enzymatic activity, potentially accelerating this compound degradation.[8]

-

Moisture and Temperature: Soil moisture and temperature significantly affect microbial activity and, consequently, the rate of pesticide degradation.[8] Optimal conditions for microbial growth will generally lead to faster degradation of this compound.

Soil Degradation Half-Life

The persistence of a pesticide in soil is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.

| Pesticide | Soil Type/Conditions | Half-Life (DT50) | Reference |

| This compound | Cabbage leaves (lab study) | 12 days | [1] |

| This compound | General soil systems | Tends not to persist | [1] |

Degradation of this compound in Water

In aquatic environments, this compound is subject to degradation through hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is highly dependent on the pH of the water.

This compound is relatively stable in acidic aqueous solutions (pH 3-4).[4] However, its hydrolysis rate increases with increasing pH.[2] At pH 6.1, this compound slowly hydrolyzes to this compound monothiol. At a more neutral pH of 7.4, it quickly forms the dithiol and some nereistoxin.[2] This hydrolytic activation is significant as the dithiol form is considered a potent blocking agent of the nicotinic acetylcholine receptor.[2]

| pH | Temperature | Hydrolysis Products | Rate | Reference |

| 6.1 | Not Specified | This compound monothiol | Slow | [2] |

| 7.4 | Not Specified | This compound dithiol, Nereistoxin | Quick | [2] |

Photolysis

Photolysis, or photodegradation, is the breakdown of compounds by light. This compound is susceptible to degradation by direct sunlight, particularly in aqueous environments.[4] The photolysis of both this compound and its metabolite nereistoxin can be effectively achieved under ultraviolet (UV) irradiation.[11] The rate of photolysis increases with increasing light intensity.[11]

| Compound | Light Source | Conditions | Photolysis Percentage (Time) | Reference |

| This compound | 200 W mercury lamp (UV) | Various solutions | 81.8% - 100.0% (6 hours) | [11] |

| Nereistoxin | 200 W mercury lamp (UV) | Various solutions | 81.8% - 100.0% (6 hours) | [11] |

Adsorption and Mobility in Soil

The mobility of this compound in soil, which influences its potential to leach into groundwater, is determined by its adsorption to soil particles. The soil adsorption coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc) are key parameters used to assess this mobility.[12][13] A higher Koc value indicates stronger adsorption to soil and less mobility.[12]

While specific Kd or Koc values for this compound were not detailed in the provided search results, its high water solubility suggests it may have a higher potential for mobility in soil.[1] However, degradation processes can limit its leaching potential.

Degradation Pathways

The degradation of this compound in both soil and water primarily proceeds through its conversion to nereistoxin. This transformation involves hydrolysis and oxidation.[8] Nereistoxin itself can be further metabolized. In plants, for example, nereistoxin is oxidized, eventually leading to the formation of sulfuric acid.[4] Advanced oxidation processes, such as Fenton degradation, can break down this compound into smaller organic acids like acetic acid, propionic acid, and formic acid, as well as inorganic products like nitrous acid and sulfuric acid.[14][15]

Experimental Protocols

Detailed and standardized protocols are crucial for studying the environmental fate of pesticides. The following are generalized methodologies for key experiments based on OECD and EPA guidelines.

Soil Degradation Study

Objective: To determine the rate and pathway of pesticide degradation in soil under controlled laboratory conditions.

Methodology:

-

Soil Collection and Preparation: Collect fresh soil from a relevant agricultural area. Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.[16]

-

Test System: Use small-scale incubation flasks or containers.[17]

-

Application of Test Substance: Apply a known concentration of the test substance (e.g., 14C-labeled this compound for metabolism studies) uniformly to the soil samples.[17]

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity).[18]

-

Sampling: Collect soil samples at predetermined intervals over a period (e.g., up to 100 days).

-

Extraction and Analysis: Extract the pesticide and its degradation products from the soil samples using an appropriate solvent. Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[16][19]

-

Data Analysis: Determine the concentration of the parent compound and metabolites over time to calculate the degradation rate and half-life.

Hydrolysis Study

Objective: To determine the rate of abiotic hydrolysis of a chemical as a function of pH.

Methodology:

-

Test Solutions: Prepare sterile aqueous buffer solutions at different pH values (typically pH 4, 7, and 9).[20][21]

-

Application of Test Substance: Add the test substance to the buffer solutions at a concentration that does not exceed its water solubility.[21]

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C for preliminary tests).[20][21]

-

Sampling: Collect aliquots from each solution at various time points.

-

Analysis: Analyze the samples for the concentration of the parent compound and any major hydrolysis products.[22]

-

Data Analysis: Plot the concentration of the test substance against time to determine the hydrolysis rate constant and half-life at each pH.[23]

Photolysis Study

Objective: To determine the rate of photodegradation of a chemical in water upon exposure to light.

Methodology:

-

Test Solutions: Prepare aqueous solutions of the test substance, often in a buffer to maintain a constant pH.

-

Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp) or a specific wavelength for mechanistic studies (e.g., a mercury lamp).[11][24]

-

Irradiation: Expose the test solutions to the light source in temperature-controlled cells. Run parallel control samples kept in the dark to measure hydrolysis.[25]

-

Sampling: Withdraw samples at specific time intervals during the irradiation.

-

Analysis: Quantify the concentration of the test substance in the samples.

-

Data Analysis: Calculate the photolysis rate constant and half-life, correcting for any degradation observed in the dark controls.[26] The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.[27]

Conclusion

The environmental fate of this compound is characterized by its relatively rapid degradation in both soil and water systems. The primary degradation pathway involves the formation of nereistoxin, a more toxic metabolite. Microbial activity is the main driver of this compound degradation in soil, while hydrolysis and photolysis are significant in aquatic environments. The persistence and mobility of this compound are influenced by various environmental factors, including soil type, pH, and sunlight intensity. Understanding these degradation processes and the factors that influence them is essential for assessing the environmental risk associated with the use of this compound and for developing strategies to mitigate its potential impact on non-target organisms. Further research to identify the specific microbial communities involved in its degradation and to obtain more comprehensive data on its adsorption coefficients in various soil types would provide a more complete picture of its environmental behavior.

References

- 1. This compound hydrochloride [sitem.herts.ac.uk]

- 2. This compound hydrolysis relative to its action at the insect nicotinic channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 361. This compound (Pesticide residues in food: 1976 evaluations) [inchem.org]

- 5. Development of an Analytical Method of Nereistoxin and Nereistoxin-related Pesticides in Agricultural Products by LC-MS/MS -Korean Journal of Environmental Agriculture | Korea Science [koreascience.kr]

- 6. researchgate.net [researchgate.net]

- 7. Advanced analytical method of nereistoxin using mixed-mode cationic exchange solid-phase extraction and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. chemsafetypro.com [chemsafetypro.com]

- 13. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]

- 14. iwaponline.com [iwaponline.com]

- 15. Fenton degradation of this compound hydrochloride: identification of the main intermediates and the degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Experimental Parameters Used to Study Pesticide Degradation in Soil | Weed Technology | Cambridge Core [cambridge.org]

- 18. edepot.wur.nl [edepot.wur.nl]

- 19. researchgate.net [researchgate.net]

- 20. Hydrolysis rate | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 21. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 22. jrfglobal.com [jrfglobal.com]

- 23. cecas.clemson.edu [cecas.clemson.edu]

- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 25. Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 26. downloads.regulations.gov [downloads.regulations.gov]

- 27. researchgate.net [researchgate.net]

Cartap hydrochloride CAS number and chemical information

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cartap hydrochloride is a broad-spectrum insecticide belonging to the nereistoxin (B154731) analogue family. Originally developed from a toxin isolated from the marine annelid Lumbriconereis heteropoda, it has been widely used in agriculture to control a variety of chewing and sucking insect pests on crops such as rice, vegetables, and fruits.[1][2][3] This technical guide provides an in-depth overview of this compound hydrochloride, including its chemical properties, mode of action, synthesis, and analytical methodologies, tailored for a scientific audience.

Chemical Information

CAS Number: 15263-52-2[4][5][6][7]

This compound hydrochloride is the hydrochloride salt of this compound.[8] It is a white crystalline solid with a slight, characteristic odor.[8][9][10] It is stable in acidic conditions but unstable in neutral or alkaline media.[8][9][10]

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₇H₁₅N₃O₂S₂·HCl | [4][5] |

| Molecular Weight | 273.80 g/mol | [4][5] |

| Melting Point | 179-181 °C (technical grade), 183-183.5 °C (with decomposition) | [8][9][10] |

| Solubility in Water | Approximately 200 g/L at 25 °C | [9][10][11] |

| Solubility in Organic Solvents | Very slightly soluble in methanol (B129727) and ethanol; Insoluble in acetone, diethyl ether, ethyl acetate, chloroform, benzene, and n-hexane. | [9][10][11] |

| Appearance | White crystalline solid | [8][9][10] |

Chemical Structure

The chemical structure of this compound hydrochloride is S,S'-[2-(dimethylamino)-1,3-propanediyl] dicarbamothioate hydrochloride.

Caption: Chemical structure of this compound hydrochloride.

Mode of Action and Signaling Pathway

This compound hydrochloride acts as a non-competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) in the central nervous system of insects.[12][13] It functions as a pro-insecticide, being metabolized to nereistoxin, which is the active toxicant. Nereistoxin blocks the ion channel of the nAChR, preventing the influx of sodium and potassium ions. This disruption of cholinergic transmission leads to paralysis and ultimately the death of the insect.[10][12]

The signaling pathway can be visualized as follows:

Caption: Mode of action of this compound hydrochloride on the insect nicotinic acetylcholine receptor signaling pathway.

Experimental Protocols

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride can be achieved through a multi-step process. The following protocol is a representative example based on publicly available information.

Materials:

-

1,3-dithiocyanato-2-(dimethylamino)propane or its hydrochloride salt

-

Methanol

-

Thionyl chloride

-

Toluene or other suitable solvent

-

Hydrochloric acid (30% w/w)

Procedure:

-

Reaction Setup: In a reactor equipped with an overhead stirrer, Dean and Stark system, thermometer, and condenser, charge the solvent (e.g., 350 ml of toluene) and alcohol (e.g., 200 ml of methanol).

-

Addition of Reactants: Heat the mixture to approximately 32°C. Add 1,3-dithiocyanato-2-(dimethylamino)propane hydrochloride salt (e.g., 237.5 g) and hydrochloric acid (e.g., 100 ml of 30% w/w) to obtain the initial reaction mixture.

-

Thionyl Chloride Addition: Cool the reaction mixture to 15°C. Slowly add thionyl chloride (e.g., 238.0 g) over a period of 4 hours, ensuring the temperature is maintained below 25°C.

-

Reflux and Work-up: After the addition is complete, heat the reaction mixture to reflux for a specified time to ensure the reaction goes to completion.

-

Isolation and Purification: Cool the reaction mass (e.g., to 65°C) and add methanol (e.g., 1000 ml). Reflux for 1 hour to obtain a slurry. Cool the slurry to 20°C and filter to obtain the wet cake of this compound hydrochloride. Wash the cake with methanol and dry to yield the final product.[14]

Experimental Workflow:

Caption: A generalized workflow for the synthesis of this compound hydrochloride.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound hydrochloride in various matrices is crucial for residue analysis and quality control. HPLC is a commonly employed technique for this purpose.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV or Mass Spectrometric detector.

-

Column: A reverse-phase C18 column (e.g., Kinetex 5µm C18, 100 mm x 4.6 mm ID).[2]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 65:35, v/v).[2] For MS compatibility, phosphoric acid can be replaced with formic acid.[15]

-

Flow Rate: 1.0 mL/min.[2]

-

Injection Volume: 20 µL.[2]

-

Detection: UV detection at a suitable wavelength or Mass Spectrometry.

-

Retention Time: Under these conditions, the retention time for this compound hydrochloride is approximately 10.44 minutes.[2]

Sample Preparation (QuEChERS Method for Crop Residue Analysis):

-

Extraction: Homogenize a representative sample (e.g., 10 g of brinjal) with 20 mL of acetonitrile. Add 1 g of sodium chloride and 4 g of magnesium sulfate, shake, and centrifuge.[2]

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant (e.g., 8 mL) and add it to a tube containing 0.4 g of PSA sorbent and 1.2 g of anhydrous magnesium sulfate. Vortex and centrifuge.[2]

-

Final Preparation: Transfer the cleaned extract (e.g., 2 mL) to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 1 mL of acetonitrile for HPLC analysis.[2]

Analytical Workflow:

Caption: A typical workflow for the analysis of this compound hydrochloride residues in crop samples using HPLC.

Conclusion

This technical guide has provided a detailed overview of this compound hydrochloride, encompassing its fundamental chemical properties, mechanism of action, and practical experimental protocols for its synthesis and analysis. The structured data tables and visual diagrams are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and crop protection. The information presented herein should facilitate a deeper understanding of this important insecticide and aid in future research and development endeavors.

References

- 1. Modulation of the Neuronal Nicotinic Acetylcholine Receptor Channel by Imidacloprid and this compound | Semantic Scholar [semanticscholar.org]

- 2. jmest.org [jmest.org]

- 3. Modulation of the neuronal nicotinic acetylcholine receptor channel by imidacloprid and this compound [agris.fao.org]

- 4. Separation of this compound hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. CN106748937A - The synthetic method of this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound hydrochloride [changfengchem.com]

- 9. 361. This compound (Pesticide residues in food: 1976 evaluations) [inchem.org]

- 10. SPECTROPHOTOMETRIC DETERMINATION OF this compound HYDROCHLORIDE IN COMMERCIAL SAMPLES OF PESTICIDES BY IRON (III) COMPLEXATION | Semantic Scholar [semanticscholar.org]

- 11. Cartape HPLC Method | PDF | Filtration | High Performance Liquid Chromatography [scribd.com]

- 12. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 13. WO2023148565A1 - A process for the preparation of this compound hydrochloride - Google Patents [patents.google.com]

- 14. CN101519371A - Preparation method of this compound hydrochloride intermediate, i.e., 2-N, N-dimethyl-1, 3-dithio-cyano propane - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Cartap in Rice Paddies

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the standard protocols for the application of Cartap, a broad-spectrum systemic insecticide, in rice paddies for the control of key pests. The information is intended to guide experimental design and field trial implementation.

Introduction

This compound hydrochloride is a nereistoxin (B154731) analogue insecticide widely used in rice cultivation to control pests such as the rice stem borer (Scirpophaga incertulas) and leaf folder (Cnaphalocrocis medinalis).[1][2] It functions as a systemic insecticide with both contact and stomach action.[1][3] The active ingredient is absorbed by the plant and translocated through its tissues, providing protection against insects that feed on different parts of the plant.[1] this compound hydrochloride acts by inhibiting the acetylcholinesterase enzyme in the nervous system of insects, leading to paralysis and death.[2] This document outlines the standard application protocols, efficacy data, and safety precautions for the use of this compound in rice paddies.

Product Formulations

This compound is commonly available in two main formulations for use in rice paddies:

-

Soluble Powder (SP): Typically 50% this compound Hydrochloride. This formulation is mixed with water to create a sprayable suspension for foliar application.[1][4]

-

Granules (GR): Commonly 4% this compound Hydrochloride. These are applied directly to the paddy soil or water and are absorbed by the plant's root system.[3][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound application in rice paddies based on various field studies.

Table 1: Recommended Application Rates of this compound Formulations

| Formulation | Application Rate (Active Ingredient) | Application Rate (Product) | Target Pests | Reference(s) |

| This compound Hydrochloride 4G | 750 - 1000 g a.i./ha | 18.75 - 25 kg/ha | Rice Stem Borer, Leaf Folder | [6] |

| This compound Hydrochloride 4G | - | 10 kg/acre | Rice Stem Borer | [7][8] |

| This compound Hydrochloride 50% SP | 375 g a.i./ha | 750 g/ha | Yellow Stem Borer | [9] |

| This compound Hydrochloride 50% SP | - | 400 g/acre | Rice Stem Borer | [6] |

| This compound Hydrochloride 75% SG | - | 170 g/acre in 100 L water | Rice Stem Borer | [10] |

| General Recommendation | 0.5 - 1.5 kg a.i./ha | - | General Rice Pests | [11] |

Table 2: Efficacy of this compound Against Major Rice Pests

| Pest | This compound Formulation | Efficacy Metric | Result | Control | Reference(s) |

| Yellow Stem Borer | This compound Hydrochloride 50% SP | Whitehead (%) | 3.69% | 8.66% | [12] |

| Yellow Stem Borer | This compound Hydrochloride 4G + Fipronil 0.5% CG | Dead Heart (DH) % | 3.36% | - | [13] |

| Yellow Stem Borer | This compound Hydrochloride 4G + Fipronil 0.5% CG | White Ear (WE) % | 2.68% | - | [13] |

| Rice Leaf Folder | This compound Hydrochloride 4G | Leaf Damage (%) | 5.44% | - | [14] |

| Yellow Stem Borer | Rynaxypyr 20 SC (for comparison) | Dead Heart (%) | 0.42% | 8.09% | [9] |

| Yellow Stem Borer | This compound Hydrochloride 50% SP | Dead Heart (%) | - | - | [9] |

| Yellow Stem Borer | Rynaxypyr 20 SC (for comparison) | White Ear-head (%) | 1.24% | 12.69% | [9] |

Table 3: Residue Levels of this compound in Rice Paddy Components

| Sample Matrix | Formulation Applied | Time After Application | Residue Level | Reference(s) |

| Rice Plants (whole) | Dust and Fine Granules | Immediately after | 1 - 2 mg/kg | [11] |

| Rice Plants (whole) | Dust | 3 days | ~0.2 mg/kg | [11] |

| Rice Plants (whole) | Granules | 3 days | ~0.05 mg/kg | [11] |

| Paddy Water | Various Formulations | Immediately after | 1 - 2 mg/L | [11] |

| Paddy Water | Various Formulations | 3 days | Below limit of determination | [11] |

| Soil | Various Formulations | 1 day | 1 - 2 mg/kg | [11] |

| Soil | Various Formulations | 30 days | 1/6th to 1/30th of initial concentration | [11] |

| Rice Grain | This compound Hydrochloride 4G | 72 days (at harvest) | < 0.1 mg/kg | [14] |

| Rice Straw | This compound Hydrochloride 4G | At harvest | 0.051 mg/kg | [15] |

Note: Washing rice before cooking has been shown to reduce this compound residues by approximately one-third.[16]

Experimental Protocols

Protocol 4.1: Field Efficacy Trial for this compound against Rice Stem Borer

-

Experimental Design:

-

Establish a randomized complete block design (RCBD) with a minimum of three replications.

-

Plot size should be standardized (e.g., 5m x 4m) with buffer zones between plots to prevent spray drift.

-

-

Treatments:

-

Include different formulations and dosages of this compound (e.g., this compound 4G at 750 g a.i./ha, this compound 50% SP at 375 g a.i./ha).

-

Include a positive control (another standard insecticide) and an untreated control.

-

-

Application:

-

Granular (GR) Application: Broadcast the granules evenly into the paddy water as per the treatment rates.

-

Soluble Powder (SP) Application:

-

Calibrate the sprayer (e.g., knapsack sprayer) to ensure uniform coverage.

-

Prepare the spray solution by mixing the required amount of this compound 50% SP with water according to the product label.[17]

-

Spray the rice foliage to the point of runoff.

-

-

Timing: Apply treatments at predetermined rice growth stages, such as 15 and 40 days after transplanting (DAT), or when pest infestation reaches the economic threshold level (ETL), for instance, when more than 5% of plants show "dead hearts".[6][10]

-

-

Data Collection:

-

Record the incidence of stem borer damage (dead hearts and white ears) at regular intervals (e.g., 7, 14, and 21 days after each application).

-

To assess damage, randomly select and count the total number of tillers and the number of infested tillers from a designated area within each plot (e.g., 1 square meter).

-

At the end of the trial, harvest the grains from a central area of each plot to determine the grain yield.

-

-

Statistical Analysis:

-

Analyze the collected data using Analysis of Variance (ANOVA) to determine the significance of differences between treatments.

-

Use appropriate mean separation tests (e.g., Tukey's HSD) to compare treatment means.

-

Protocol 4.2: Residue Analysis of this compound in Rice Grain

-

Sample Collection:

-

Collect mature rice grain samples from plots treated with this compound at a specified pre-harvest interval (PHI), typically ranging from 7 to 21 days.[4] Also, collect samples from an untreated control plot.

-

-

Sample Preparation:

-

Homogenize a representative sample (e.g., 25 g) of the ground rice grain.

-

-

Extraction:

-

Cleanup:

-

The extract is partitioned with a suitable solvent like n-hexane.

-

The organic layer is collected, dried using anhydrous sodium sulfate, and concentrated.

-

-

Analysis:

-

Data Reporting:

-

Express the residue levels in mg/kg of the rice grain.

-

Compare the results with the Maximum Residue Limit (MRL) established by regulatory authorities.

-

Safety Precautions and Environmental Impact

5.1 Personal Protective Equipment (PPE) and Handling

-

Handling: Wear protective clothing, including boots, rubber gloves, and a face shield when handling the product.[20] Avoid contact with mouth, eyes, and skin.[21]

-

Application: Do not smoke, drink, or eat while spraying.[21] Spray in the direction of the wind to avoid inhalation of the spray mist.[21]

-

Post-Application: Wash hands and any contaminated skin thoroughly with soap and water after use.[20] Contaminated clothing should be washed daily.[20] A re-entry period of 1 day after treatment should be observed unless wearing protective clothing.[22]

5.2 Environmental Impact

-

Toxicity: this compound is toxic to fish, birds, and other aquatic organisms.[20][22] Agricultural runoff containing this compound can pose a risk to non-target aquatic species.[23][24]

-

Contamination Prevention: Prevent drift of spray mist onto other crops, grazing areas, rivers, and dams.[22] Dispose of wash water and empty containers in a manner that will not contaminate water sources.[20]

-

Container Disposal: Triple rinse empty containers with a volume of water equal to at least 10% of the container's volume. Add the rinsings to the spray tank. The empty container should then be perforated, flattened, and disposed of according to local regulations.[20]

Visualizations

Caption: Workflow for this compound Application in Rice Paddies.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound for Controlling Rice Stem Borers: An Effective Solution for Farmers [sataka.com.vn]

- 3. juagrisciences.com [juagrisciences.com]

- 4. This compound Hydrochloride - Broad-spectrum systemic insecticide [zagro.com]

- 5. ebskrishibhandar.com [ebskrishibhandar.com]

- 6. researchgate.net [researchgate.net]

- 7. icar-nrri.in [icar-nrri.in]

- 8. icar-nrri.in [icar-nrri.in]

- 9. entomoljournal.com [entomoljournal.com]

- 10. Apni Kheti Expert [apnikheti.com]

- 11. 361. This compound (Pesticide residues in food: 1976 evaluations) [inchem.org]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. ijcmas.com [ijcmas.com]

- 14. Field appraisal of controlled release formulations of this compound hydrochloride against rice leaf folder (Cnaphalocrocis medinalis) | The Indian Journal of Agricultural Sciences [epubs.icar.org.in]

- 15. researchgate.net [researchgate.net]

- 16. 430. This compound (Pesticide residues in food: 1978 evaluations) [inchem.org]

- 17. The Benefits of Using this compound Hydrochloride 50 SP Insecticide for Pest Control [agrogreat.com]

- 18. Method Development for Simultaneous Determination of 41 Pesticides in Rice Using LC-MS/MS Technique and Its Application for the Analysis of 60 Rice Samples Collected from Tehran Market - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. maguirehq.com [maguirehq.com]

- 21. raccolto.in [raccolto.in]

- 22. envirobiochem.co.za [envirobiochem.co.za]

- 23. researchgate.net [researchgate.net]

- 24. fisheriesjournal.com [fisheriesjournal.com]

Application Notes and Protocols for Cartap in the Control of Potato Beetles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of Cartap for the control of potato beetles (Leptinotarsa decemlineata), drawing from available scientific literature and manufacturer guidelines. The information is intended to guide experimental design and application in a research and development context.

Introduction

This compound, typically available as this compound hydrochloride, is a broad-spectrum insecticide derived from nereistoxin, a natural toxin.[1] It is effective against a range of chewing and sucking insect pests, including the Colorado potato beetle, a significant defoliator of potato crops.[1][2] Understanding the appropriate dosage, application timing, and mode of action is critical for its effective and responsible use in pest management strategies.

Recommended Dosage and Application Rates

The recommended dosage of this compound for controlling potato beetles can vary depending on the specific product formulation (e.g., Soluble Powder - SP), the severity of the infestation, and local agricultural regulations. The following table summarizes recommended application rates based on available data.

| Product Formulation | Application Rate (per Hectare) | Application Rate (per 100L Water) | Maximum Application Rate (per Hectare) | Notes |

| This compound Hydrochloride 50% SP | 0.5 - 1.0 kg[1] | - | - | General recommendation for potato beetles. |

| This compound Hydrochloride 50% SP | 1000 g[2] | - | - | Dosage used in a field study demonstrating high efficacy.[2] |

Note: Always consult the specific product label for the most accurate and legally compliant dosage information for your region.

Experimental Protocols

The following protocols are generalized from standard insecticide efficacy trial methodologies and can be adapted for laboratory, greenhouse, and field evaluation of this compound against the Colorado potato beetle.

Laboratory Bioassay Protocol (Leaf Dip Method)

This protocol is designed to determine the dose-response relationship and calculate lethal concentration (e.g., LC50) values for this compound against potato beetle larvae.

Materials:

-

This compound hydrochloride (analytical or technical grade)

-

Distilled water

-

Surfactant (e.g., Triton X-100)

-

Potato plants (untreated with insecticides)

-

Petri dishes or ventilated containers

-

Filter paper

-

Fine paintbrush

-

Colorado potato beetle larvae (e.g., 2nd or 3rd instar)

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound hydrochloride in distilled water. From this stock, create a series of serial dilutions to achieve a range of desired concentrations. Add a non-ionic surfactant (e.g., 0.01% v/v) to each solution to ensure even leaf coverage. A control solution should be prepared with distilled water and surfactant only.

-

Leaf Treatment: Excise healthy, similar-sized potato leaves. Dip each leaf into a test solution for a uniform duration (e.g., 10-20 seconds). Allow the leaves to air dry completely on a clean, non-absorbent surface.

-

Experimental Setup: Place a piece of moistened filter paper in the bottom of each petri dish to maintain humidity. Once dry, place one treated leaf in each dish.

-

Insect Infestation: Using a fine paintbrush, carefully transfer a known number of potato beetle larvae (e.g., 10-20) onto the treated leaf in each petri dish.

-

Incubation: Maintain the petri dishes in a controlled environment chamber with appropriate temperature (e.g., 25 ± 2°C), humidity (e.g., 60-70% RH), and photoperiod (e.g., 16:8 L:D).

-

Data Collection: Assess larval mortality at regular intervals (e.g., 24, 48, and 72 hours) after infestation. Larvae that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Correct for control mortality using Abbott's formula. Perform probit analysis or log-logistic regression to determine the LC50 and LC90 values.

Field Trial Protocol

This protocol outlines a method for evaluating the efficacy of this compound under field conditions.

Materials:

-

This compound hydrochloride formulation (e.g., 50% SP)

-

Knapsack sprayer or other suitable application equipment

-

Plot markers

-

Data collection sheets

Procedure:

-

Experimental Design: Establish a randomized complete block design with a minimum of four replicates per treatment. Include an untreated control plot in each block. Plot size should be sufficient to minimize spray drift between plots.

-

Application Timing: Apply this compound when the majority of the potato beetle population is in the early larval stages (1st to 3rd instar), as they are generally more susceptible to insecticides.

-

Spray Preparation and Application: Prepare the this compound spray solution according to the desired application rate (e.g., 1000 g/ha).[2] Ensure thorough mixing of the product in water. Apply the spray uniformly to the potato foliage, ensuring complete coverage.

-

Data Collection:

-

Pre-treatment count: Before application, count the number of potato beetle larvae and adults on a representative number of plants per plot (e.g., 10-20 plants).

-

Post-treatment counts: Conduct counts at set intervals after application (e.g., 3, 7, and 14 days) to assess the reduction in the beetle population.

-

Foliage damage assessment: Visually estimate the percentage of defoliation in each plot at each counting interval.

-

-

Data Analysis: Calculate the percentage reduction in the pest population for each treatment compared to the untreated control. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Mode of Action and Signaling Pathway

This compound acts as a non-competitive blocker of the nicotinic acetylcholine (B1216132) receptor (nAChR) channel in the insect's central nervous system. This mode of action is distinct from neonicotinoids, which are nAChR agonists.

The following diagram illustrates the signaling pathway and the action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting an insecticide efficacy trial.

Quantitative Data Summary

The following table presents efficacy data from a field trial of this compound hydrochloride against foliage-feeding beetles on potatoes.

| Treatment | Dosage (g/ha) | Mean Beetle Population (per plant) | % Reduction Over Control |

| This compound hydrochloride 50% SP | 1000 | 0.7 | 85.41 |

| Untreated Control | - | 4.8 | - |

| Data adapted from a field experiment on foliage feeding beetles.[2] |

Conclusion

This compound hydrochloride is an effective insecticide for the control of potato beetles. For optimal results, it is recommended to apply this compound during the early larval stages of the pest. The mode of action as a nicotinic acetylcholine receptor channel blocker provides an alternative to other insecticide classes, which can be a valuable component of an integrated pest management and insecticide resistance management strategy. The provided protocols offer a framework for the scientific evaluation of this compound's efficacy and can be adapted to specific research needs.

References

Application Notes and Protocols for Cartap Hydrochloride Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation of Cartap hydrochloride stock solutions for laboratory experiments. This compound hydrochloride, a nereistoxin (B154731) analogue, is a systemic insecticide that functions as a nicotinic acetylcholine (B1216132) receptor (nAChR) channel blocker.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results in toxicological, neurobiological, and drug development studies. This document outlines the necessary materials, a detailed step-by-step protocol for dissolution, and recommendations for storage and quality control.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound hydrochloride is essential for its proper handling and for the preparation of stable solutions.

| Property | Value | References |

| Molecular Formula | C₇H₁₆ClN₃O₂S₂ | [2] |

| Molecular Weight | 273.80 g/mol | |

| Appearance | Colorless, crystalline, slightly hygroscopic solid | [2] |

| Solubility (at 25 °C) | Approx. 200 g/L in water | [2][3] |

| Very slightly soluble in methanol (B129727) and ethanol | [2] | |

| Insoluble in acetone, diethyl ether, ethyl acetate, chloroform, benzene, and n-hexane | [2] | |

| Stability | Stable in acidic conditions | [2][4] |

| Hydrolyzed in neutral or alkaline solutions | [2][5] | |

| Storage Temperature | -20°C for long-term storage of powder | [6] |

Experimental Protocol: Preparation of a 100 mM Aqueous Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound hydrochloride in sterile, deionized water. This concentration is a common starting point for serial dilutions to achieve desired experimental concentrations.

Materials:

-

This compound hydrochloride powder (analytical grade)

-

Sterile, deionized, or distilled water (pH adjusted to acidic, e.g., pH 3-4 with HCl, if long-term stability at room temperature is required)

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Calibrated analytical balance

-

Spatula

-

Vortex mixer

-

Sterile syringe filters (0.22 µm pore size)

-